5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an amino group at the 5th position and a cyclopropylethyl group at the 1st position of the tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a suitable diester or diketone precursor in the presence of a base. The reaction conditions often include heating the mixture to promote cyclization and formation of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group and the cyclopropylethyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
- Cyclopropylamine derivatives
- Other substituted pyrimidines
Uniqueness
5-Amino-1-(2-cyclopropylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and a cyclopropylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-1-(2-cyclopropylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c10-7-5-12(4-3-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) |
InChI Key |
KFEWQWMZELXFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCN2C=C(C(=O)NC2=O)N |
Origin of Product |
United States |
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